2-(2-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one
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Overview
Description
2-(2-((1R,5S)-3-methoxy-8-azabicyclo[321]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one is a complex organic compound featuring a bicyclic structure with a pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multiple steps:
Formation of the 8-azabicyclo[3.2.1]octane scaffold: This can be achieved through enantioselective synthesis methods, often starting from tropinone derivatives.
Introduction of the methoxy group: This step involves the methoxylation of the bicyclic structure, which can be done using methanol in the presence of a suitable catalyst.
Attachment of the pyridazinone moiety: This is typically achieved through a condensation reaction between the bicyclic intermediate and a pyridazinone precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, potentially yielding alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted analogs depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of bicyclic systems in various chemical reactions.
Biology
Biologically, the compound’s structure suggests potential interactions with neurotransmitter receptors, making it a candidate for studying neurological pathways and developing new pharmaceuticals.
Medicine
In medicine, the compound is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its ability to interact with specific receptors in the brain.
Industry
Industrially, the compound could be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of 2-(2-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The bicyclic structure allows it to fit into receptor sites, potentially modulating their activity and influencing neurological pathways.
Comparison with Similar Compounds
Similar Compounds
Tropane alkaloids: Compounds like cocaine and atropine share the 8-azabicyclo[3.2.1]octane scaffold.
Pyridazinone derivatives: Compounds such as levosimendan and pimobendan, which are used in cardiovascular treatments.
Uniqueness
What sets 2-(2-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one apart is its combination of the bicyclic structure with the pyridazinone core, providing a unique set of chemical and biological properties that are not commonly found in other compounds.
Properties
IUPAC Name |
2-[2-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-20-12-7-10-4-5-11(8-12)17(10)14(19)9-16-13(18)3-2-6-15-16/h2-3,6,10-12H,4-5,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMPMGISAOKHRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CCC(C1)N2C(=O)CN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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